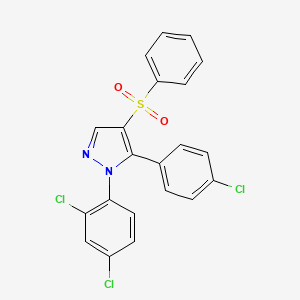![molecular formula C12H19ClN2O B2715701 3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride CAS No. 2034458-23-4](/img/structure/B2715701.png)
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole hydrochloride, also known as DMOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMOM belongs to the class of oxazole derivatives and is a potent inhibitor of various enzymes and receptors in the human body.
作用机制
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride exerts its therapeutic effects by inhibiting various enzymes and receptors in the human body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. Inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been found to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of dopamine and other monoamines in the brain. Inhibition of monoamine oxidase leads to an increase in the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the human body. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This compound has also been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. In addition, this compound has been found to have antioxidant properties, which protect cells from oxidative stress.
实验室实验的优点和局限性
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride has several advantages for lab experiments. It is a potent inhibitor of various enzymes and receptors in the human body, making it a valuable tool in the study of various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid degradation or decomposition. This compound is also relatively expensive compared to other compounds used in scientific research.
未来方向
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride has shown promising results in various scientific research studies, and there are several future directions for its use. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the study of this compound in combination with other compounds for the treatment of various diseases. This compound can also be studied for its potential use in the treatment of other diseases, such as Huntington's disease and multiple sclerosis. Lastly, the study of this compound in animal models can provide valuable insights into its therapeutic properties and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a potent inhibitor of various enzymes and receptors in the human body and has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved therapeutic properties and the study of this compound in combination with other compounds for the treatment of various diseases.
合成方法
The synthesis of 3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride involves the reaction of 3-methylidenepiperidine with 3,5-dimethyl-4-bromomethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed using hydrochloric acid to obtain this compound hydrochloride. The purity of this compound is crucial for its use in scientific research, and various purification methods such as recrystallization and column chromatography are employed to obtain pure this compound.
科学研究应用
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride has shown promising results in various scientific research studies. It has been studied for its potential therapeutic properties in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress, which is a major cause of neuronal damage in Parkinson's disease.
属性
IUPAC Name |
3,5-dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9-5-4-6-14(7-9)8-12-10(2)13-15-11(12)3;/h1,4-8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJUPVZCCOIVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(=C)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2715625.png)
![2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol](/img/structure/B2715626.png)
![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2715629.png)

![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)


![N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2715640.png)
